Bis[bis(trimethylsilyl)amino]tin(II)
Description
Significance of Low-Valent Tin Compounds in Modern Synthesis
Low-valent compounds of Group 14 elements, including tin, have garnered considerable attention in recent decades due to their distinct electronic properties and reactivity. researchgate.netrsc.org Tin has two stable oxidation states, +2 and +4, with the tetravalent state generally being more stable. lupinepublishers.comrjpbcs.com However, low-valent tin(II) compounds, often referred to as stannylenes, are highly reactive species that serve as powerful tools in modern synthesis. rjpbcs.comnih.gov Their utility stems from their ability to act as strong reducing agents and their capacity to activate a variety of small molecules and unsaturated organic substrates. nih.govresearchgate.net
The significance of these compounds is evident in their diverse applications in organic transformations. researchgate.netrsc.org They have been successfully employed as catalysts or reagents in reactions such as hydroboration, cyanosilylation, and hydroamination. researchgate.netrsc.org Furthermore, low-valent tin species have shown remarkable capability in the activation of small, often inert, molecules like H₂, CO₂, CO, and P₄. researchgate.netrsc.orgresearchgate.net This reactivity opens up new avenues for developing novel catalytic cycles and synthetic methodologies. nih.govrsc.org In materials science, low-valent tin compounds like Bis[bis(trimethylsilyl)amino]tin(II) are utilized as precursors for the deposition of thin films, such as tin oxide, which have applications in electronics, photovoltaics, and gas sensors. aip.org The ability of tin to cycle between the Sn(II) and Sn(IV) oxidation states is a key property in many of these catalytic and material applications. aip.org
The Role of Bulky Amido Ligands in Stabilizing Reactive Metal Centers
The isolation and handling of highly reactive low-valent main group element species are significant challenges in synthetic chemistry. A primary strategy to overcome these challenges is the use of sterically demanding ligands. Bulky amido ligands are particularly effective in this role, providing kinetic stabilization to the metal center. mdpi.com This stabilization prevents unwanted side reactions such as oligomerization or disproportionation. mdpi.com
The bis(trimethylsilyl)amide ligand, [N(SiMe₃)₂]⁻, is a quintessential example of a sterically demanding amide ligand. The large trimethylsilyl (B98337) groups create a sterically crowded environment around the metal center they are coordinated to. This steric shielding effectively isolates the reactive metal center, preventing it from interacting with other molecules in a way that would lead to decomposition or polymerization. rjpbcs.com In the case of Bis[bis(trimethylsilyl)amino]tin(II), the two bulky bis(trimethylsilyl)amide ligands envelop the tin(II) atom, stabilizing its low coordination number and preventing its facile oxidation to the more common tin(IV) state. lupinepublishers.com
Beyond steric effects, the electronic properties of the amido ligand also play a role. mdpi.com The nitrogen atom of the amide group is a strong sigma-donor, which helps to satisfy the electronic requirements of the metal center. The interplay of these steric and electronic factors is crucial for the stability and reactivity of the resulting metal complex. mdpi.com The design and synthesis of increasingly bulky and electronically tunable amido ligands continue to be an active area of research, enabling the isolation of novel low-valent species with unique reactivity. mdpi.com
Historical Context of Divalent Group 14 Amides
The field of organometallic chemistry experienced a significant turning point with the discovery and characterization of ferrocene (B1249389) in 1951. wikipedia.org The novel "sandwich" structure of ferrocene sparked immense interest and led to the rapid development of the chemistry of organometallic compounds. wikipedia.org While not a Group 14 amide, the elucidation of ferrocene's structure fundamentally changed chemists' understanding of metal-ligand bonding and stability, paving the way for the exploration of other unconventional organometallic species.
The development of stable, isolable compounds of low-valent main group elements, including the divalent amides of Group 14, is a more recent advancement. A critical breakthrough was the strategic use of sterically demanding ligands to kinetically stabilize these reactive species. The synthesis and application of ligands like bis(trimethylsilyl)amide were instrumental in this progress. These bulky ligands provided the necessary steric protection to isolate monomeric divalent compounds of silicon, germanium, and tin, which would otherwise be unstable.
The first example of a divalent Group 14 hydride complex was not reported until the year 2000. rsc.org This relatively recent milestone highlights the challenges associated with synthesizing and characterizing these compounds. The successful isolation of such species has opened the door to a rich area of research focused on their unique structures, bonding, and reactivity. researchgate.net Much of the subsequent work has focused on leveraging the ambiphilic nature of these compounds—possessing both a lone pair of electrons and vacant orbitals—for applications in catalysis and small molecule activation. researchgate.net
Data Tables
Table 1: Properties of Bis[bis(trimethylsilyl)amino]tin(II)
| Property | Value |
| Chemical Formula | C₁₂H₃₆N₂Si₄Sn |
| Molar Mass | 443.56 g/mol |
| Appearance | Colorless or pale yellow solid |
| Synthesis | Reaction of tin(II) chloride with lithium bis(trimethylsilyl)amide |
| Key Feature | High steric bulk from trimethylsilyl groups |
Structure
2D Structure
Properties
IUPAC Name |
bis[bis(trimethylsilyl)amino]tin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.Sn/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNIUEYAQZRJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Sn]N([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N2Si4Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60203656, DTXSID90334689 | |
| Record name | Tin, bis(bis(trimethylsilyl))amino)- | |
| Source | EPA DSSTox | |
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| Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55147-78-9, 59863-13-7 | |
| Record name | Tin, bis(bis(trimethylsilyl))amino)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60203656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90334689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[bis(trimethylsilyl)amino]tin(II) | |
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Synthetic Methodologies for Bis Bis Trimethylsilyl Amino Tin Ii
Salt Metathesis Routes: A Foundation for Synthesis
Salt metathesis, or double displacement, stands as the cornerstone for the synthesis of Bis[bis(trimethylsilyl)amino]tin(II). This method involves the reaction of a tin(II) halide with an alkali metal salt of a bulky secondary amine, specifically bis(trimethylsilyl)amine. The success of this route hinges on the careful selection of reagents and reaction conditions to drive the equilibrium towards the desired product.
Reaction of Tin(II) Halides with Alkali Metal Bis(trimethylsilyl)amides
The most widely employed synthesis of Bis[bis(trimethylsilyl)amino]tin(II) involves the reaction of anhydrous tin(II) chloride (SnCl₂) with an alkali metal bis(trimethylsilyl)amide, most commonly the lithium salt, Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). mdpi.com The general reaction is as follows:
SnCl₂ + 2 LiN(SiMe₃)₂ → Sn[N(SiMe₃)₂]₂ + 2 LiCl
This reaction is typically carried out in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), which facilitates the reaction by solvating the metal centers. The product, Bis[bis(trimethylsilyl)amino]tin(II), is a monomeric compound in both the solid state and in solution, a characteristic attributed to the significant steric bulk of the bis(trimethylsilyl)amido ligands which prevents intermolecular association.
Mechanistic Considerations in Salt Metathesis Synthesis
The driving force behind this salt metathesis reaction is the formation of a thermodynamically stable and insoluble salt, lithium chloride (LiCl), which precipitates from the reaction mixture. This precipitation effectively drives the reaction equilibrium to the right, favoring the formation of the desired tin(II) amide complex.
The mechanism is believed to proceed through a stepwise substitution of the chloride ions on the tin(II) center by the bis(trimethylsilyl)amido groups. While discrete intermediates are not typically isolated, the reaction likely involves the formation of a mixed-ligand species, chloro(bis(trimethylsilyl)amino)tin(II) (ClSnN(SiMe₃)₂), as a transient intermediate before the second substitution occurs. The bulky nature of the bis(trimethylsilyl)amido ligands plays a crucial role in preventing further coordination or oligomerization, leading to the stable, two-coordinate tin(II) center in the final product.
Optimization of Reaction Conditions for Enhanced Yield and Purity
To achieve high yields and purity of Bis[bis(trimethylsilyl)amino]tin(II), meticulous control over the reaction conditions is paramount. Several factors, including stoichiometry, solvent, temperature, and atmospheric purity, must be carefully managed.
Precise stoichiometric control is critical for the successful synthesis. A 2:1 molar ratio of the alkali metal bis(trimethylsilyl)amide to tin(II) chloride is essential to ensure the complete substitution of both chloride ions. The choice of solvent also significantly impacts the reaction outcome.
| Solvent | Advantages | Disadvantages |
| Tetrahydrofuran (THF) | Good solvent for reactants, stabilizes intermediates through coordination. | Can be difficult to remove completely from the final product. |
| Hexane (B92381) | Facilitates the precipitation of lithium chloride. | Poor solubility of tin(II) chloride. |
Tetrahydrofuran is a commonly used solvent as it effectively dissolves the reactants and can stabilize the tin center during the reaction. However, its complete removal from the final product can be challenging. Hexane can also be used, and its lower polarity can aid in the precipitation of the lithium chloride byproduct.
Temperature regulation is a critical aspect of the synthesis. The reaction is typically initiated at a low temperature, often 0 °C, especially during the addition of the reagents. This helps to control the exothermic nature of the reaction and minimize the formation of side products.
Due to the high sensitivity of the reactants and the product to air and moisture, the entire synthesis must be conducted under a strictly inert atmosphere, such as dry argon or nitrogen. The use of Schlenk line techniques or a glovebox is mandatory to prevent the hydrolysis and oxidation of the tin(II) compound.
The progress of the reaction can be monitored in-situ using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. By acquiring NMR spectra at various time points, it is possible to track the consumption of the starting materials and the formation of the product.
For instance, ¹H NMR spectroscopy can be used to observe the disappearance of the signal corresponding to the N-H proton of bis(trimethylsilyl)amine (if the lithium salt is generated in situ) and the appearance of the characteristic signal for the trimethylsilyl (B98337) protons of the final product. Furthermore, ¹¹⁹Sn NMR spectroscopy is a powerful tool for monitoring the change in the chemical environment of the tin nucleus. The chemical shift of the tin atom will change significantly as the chloride ligands are replaced by the amido ligands. This allows for real-time assessment of the reaction's progression and can aid in determining the optimal reaction time. While detailed kinetic studies using in-situ NMR for this specific reaction are not extensively published, the principles of monitoring changes in chemical shifts and signal intensities of reactants and products are well-established in organometallic chemistry. nih.gov
Alternative Synthetic Approaches and Their Comparative Advantages
While the salt metathesis reaction of tin(II) chloride with a lithium or sodium salt of bis(trimethylsilyl)amine is a common method for synthesizing Bis[bis(trimethylsilyl)amino]tin(II), alternative approaches offer distinct advantages, particularly in specific contexts such as achieving higher purity, dealing with sterically demanding precursors, or improving the sustainability of the process. The primary alternative methods include transamination and redox transmetallation.
Transamination
Transamination involves the reaction of a metal precursor with a free amine, in this case, hexamethyldisilazane (B44280) (HMDS), to form the desired metal amide and a volatile byproduct. For the synthesis of Bis[bis(trimethylsilyl)amino]tin(II), this can be represented by the reaction of a suitable tin(II) precursor with HMDS.
One of the key advantages of the transamination route is the potential for a cleaner reaction. dst.gov.in The byproducts are often volatile amines or ammonia, which can be easily removed from the reaction mixture, simplifying purification. dst.gov.in This method can also be more cost-effective and environmentally friendly, especially when biocatalytic approaches are employed. ias.ac.infiveable.me However, a significant drawback is that these reactions can be slow and may require elevated temperatures to proceed to completion. dst.gov.in For bulky silylamides, steric hindrance can further impede the reaction rate. researchgate.net
Redox Transmetallation
Redox transmetallation provides a versatile route to metal amides that may be difficult to synthesize using conventional salt metathesis, especially for bulky or sterically hindered complexes. mt.comstolichem.com This method typically involves the reaction of a more electropositive metal with an organometallic compound of a less electropositive metal. For tin(II) amides, this could involve the reaction of elemental tin with a silylamide of a less reactive metal.
The primary advantage of redox transmetallation is its applicability to a wider range of substrates where salt metathesis may fail or give low yields. stolichem.com It offers a pathway to unique coordination complexes. However, this method can be more expensive due to the use of specialized organometallic reagents. The reaction conditions may also need careful control to manage the redox processes and avoid side reactions.
Comparative Analysis of Synthetic Routes
The choice of synthetic methodology for Bis[bis(trimethylsilyl)amino]tin(II) depends on several factors, including the desired scale of production, purity requirements, and cost considerations.
| Synthetic Method | Advantages | Disadvantages | Key Considerations |
| Salt Metathesis | Simple, relatively inexpensive, and scalable. tue.nlcornell.edu | Formation of salt byproducts (e.g., LiCl) that can be difficult to remove completely, potentially affecting product purity. researchgate.net May be less effective for very bulky ligands. tue.nl | Efficient filtration and washing are crucial for byproduct removal. The choice of solvent can influence the precipitation of the salt byproduct. |
| Transamination | Cleaner reaction with volatile byproducts, potentially more sustainable and cost-effective. dst.gov.inias.ac.in | Can be slow and may require forcing conditions (e.g., high temperatures). Steric hindrance can be a limiting factor. dst.gov.inresearchgate.net | Suitable for syntheses where high purity is critical and byproduct removal is a primary concern. Biocatalytic options are an emerging area. fiveable.me |
| Redox Transmetallation | Versatile for sterically demanding complexes and those inaccessible by other routes. mt.comstolichem.com | Can be more expensive due to the cost of organometallic precursors. stolichem.com Reaction control can be more complex. | Ideal for synthesizing novel or challenging amido complexes that cannot be prepared by other means. |
This table provides a comparative overview of the primary synthetic routes to Bis[bis(trimethylsilyl)amino]tin(II), highlighting their respective advantages, disadvantages, and key operational considerations.
Industrial Scale-Up Considerations for Bis[bis(trimethylsilyl)amino]tin(II) Production
The industrial production of Bis[bis(trimethylsilyl)amino]tin(II) presents several challenges that are not always apparent at the laboratory scale. These include managing large quantities of air- and moisture-sensitive materials, ensuring efficient heat and mass transfer, and handling byproducts in an economically and environmentally responsible manner.
Challenges in Process Engineering and Byproduct Management
The scale-up of the synthesis of Bis[bis(trimethylsilyl)amino]tin(II), particularly via the common salt metathesis route, introduces significant process engineering hurdles. The reaction of tin(II) chloride with lithium bis(trimethylsilyl)amide generates lithium chloride (LiCl) as a solid byproduct. wikipedia.org
Byproduct Management:
A primary challenge is the efficient separation of the solid LiCl from the liquid product. In a large-scale reactor, the precipitated LiCl can form a thick slurry, making filtration and washing difficult. amt.uk Inefficient removal of LiCl can lead to contamination of the final product, which is often a critical issue for applications in electronics and materials science where high purity is paramount.
Several strategies are employed to manage LiCl byproduct:
Solvent Selection: The choice of solvent is critical. A non-polar solvent in which LiCl is poorly soluble is typically used to promote precipitation.
Filtration and Washing: Specialized filtration equipment, such as filter presses or centrifugal filters, may be required to handle large volumes of slurry. Multiple washing steps with a suitable solvent are necessary to remove trapped impurities from the LiCl cake. researchgate.net
Process Engineering Challenges:
Beyond byproduct removal, other process engineering challenges include:
Heat Management: The reaction can be exothermic, and efficient heat removal is necessary to control the reaction temperature and prevent side reactions.
Mass Transfer: Ensuring adequate mixing of the reactants in a large reactor is crucial for achieving high conversion rates and consistent product quality. tue.nl
Materials Handling: The starting materials and the final product are sensitive to air and moisture, requiring handling under an inert atmosphere throughout the process. researchgate.netresearchgate.net
Reactor Design and Operation for Air-Sensitive Reagents
The air- and moisture-sensitive nature of Bis[bis(trimethylsilyl)amino]tin(II) and its precursors necessitates the use of specialized reactor systems designed to maintain an inert atmosphere. researchgate.netresearchgate.net
Reactor Design:
For large-scale production, reactors are typically constructed from materials like stainless steel or glass-lined steel and are equipped with features to ensure safe and efficient operation with air-sensitive compounds. ias.ac.in These features include:
Inert Gas blanketing: The reactor is continuously purged with an inert gas, such as nitrogen or argon, to exclude oxygen and moisture.
Specialized Sealing: High-integrity mechanical seals on agitators and other reactor openings are essential to prevent leaks.
Controlled Addition Systems: Reagents are introduced into the reactor through closed systems, such as transfer lines or dropping funnels, to avoid exposure to the atmosphere.
Continuous Flow Reactors:
An increasingly attractive alternative to traditional batch reactors is the use of continuous flow reactors. mt.comtue.nl These systems offer several advantages for the synthesis of organometallic compounds:
Enhanced Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling highly reactive or hazardous materials. stolichem.com
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and higher yields. mt.com
Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in flow reactors facilitates rapid mixing and efficient heat exchange. tue.nl
Easier Byproduct Handling: Continuous separation techniques can be integrated into the flow system to remove solid byproducts as they are formed, preventing the issues associated with slurry handling in large batch reactors. amt.uk
The operation of these reactors requires careful monitoring and control of all process parameters to ensure the consistent production of high-quality Bis[bis(trimethylsilyl)amino]tin(II) while maintaining a safe operating environment.
Advanced Characterization Techniques and Spectroscopic Analysis
Structural Elucidation via X-ray Diffraction
X-ray crystallography has been a cornerstone in defining the precise molecular architecture of Bis[bis(trimethylsilyl)amino]tin(II) and its congeners. These studies reveal a monomeric structure in the solid state, a direct consequence of the sterically demanding bis(trimethylsilyl)amide ligands.
Single-crystal X-ray diffraction studies have unambiguously established the solid-state structure of Bis[bis(trimethylsilyl)amino]tin(II). The tin(II) center is two-coordinate, bonded to the nitrogen atoms of the two bis(trimethylsilyl)amide ligands. The coordination geometry around the tin atom is non-linear, with the N-Sn-N bond angle being a key parameter. In the gas phase, determined by gas-phase electron diffraction, the Sn-N bond length is 2.094(6) Å and the N-Sn-N angle is 104.8(15)°. In the solid state (crystal), the Sn-N bond length is slightly shorter at 2.087(7) Å with an N-Sn-N angle of 108.6(3)°. This geometry reflects the presence of a stereochemically active lone pair of electrons on the tin(II) center. The tin atom and the two nitrogen atoms define the primary coordination sphere. The Si-N bond lengths are typically around 1.72 Å.
Table 1: Selected Bond Lengths and Angles for Sn[N(SiMe₃)₂]₂
| Parameter | Gas Phase (Electron Diffraction) | Solid State (X-ray Diffraction) |
| Sn-N Bond Length (Å) | 2.094(6) | 2.087(7) |
| N-Sn-N Bond Angle (°) | 104.8(15) | 108.6(3) |
| Si-N Bond Length (Å) | 1.735(5) | 1.715(8) |
| Si-N-Si Bond Angle (°) | 124.0(8) | 120.3(5) |
Multinuclear NMR Spectroscopy for Structural and Purity Assessment
Multinuclear NMR is a powerful tool for the characterization of Bis[bis(trimethylsilyl)amino]tin(II) in solution. It not only confirms the integrity of the ligand framework but also provides direct evidence for the oxidation state of the tin center. Purity is often assessed by integration NMR. ereztech.comereztech.com
The ¹H and ²⁹Si NMR spectra provide clear signatures for the bis(trimethylsilyl)amide ligands.
¹H NMR: The ¹H NMR spectrum is typically simple, showing a single, sharp resonance for the 36 equivalent protons of the four trimethylsilyl (B98337) groups. mdpi.com In deuterated benzene (B151609) (C₆D₆), this signal appears at approximately δ = 0.37 ppm. mdpi.com The absence of other signals, particularly those corresponding to the parent amine (hexamethyldisilazane, HMDS), is a key indicator of the product's purity.
²⁹Si NMR: The ²⁹Si NMR spectrum also displays a single resonance, confirming the presence of a single chemical environment for the four silicon atoms within the molecule. This technique is highly sensitive to the presence of silicon-containing byproducts. For comparison, the ²⁹Si NMR chemical shifts for various benzyloxysilanes and siloxanes have been extensively reported. rsc.org
¹¹⁹Sn NMR spectroscopy is particularly diagnostic for tin compounds due to its very wide chemical shift range (over 5000 ppm), which is highly sensitive to the coordination number, geometry, and oxidation state of the tin atom. huji.ac.ilnorthwestern.edu Bis[bis(trimethylsilyl)amino]tin(II) exhibits a characteristic ¹¹⁹Sn chemical shift in the region expected for two-coordinate Sn(II) compounds. The observed chemical shift for Sn[N(SiMe₃)₂]₂ is approximately δ = +765 ppm. This downfield shift is characteristic of low-coordinate Sn(II) centers with significant s-electron density in the lone pair. For comparison, four-coordinate Sn(II) centers in bis-amidinates and bis-guanidinates show resonances at much higher fields (δ = -255 to -432 ppm). bath.ac.uk Tin(IV) compounds resonate in a completely different region of the spectrum, making ¹¹⁹Sn NMR an unambiguous tool for oxidation state assignment. rsc.org
While ¹H, ²⁹Si, and ¹¹⁹Sn are the most common nuclei studied, other advanced NMR techniques can provide further structural insights.
¹³C NMR: The ¹³C{¹H} NMR spectrum of Bis[bis(trimethylsilyl)amino]tin(II) shows a single resonance for the methyl carbons of the trimethylsilyl groups, typically around δ = 5.9 ppm. mdpi.com
¹⁵N NMR: ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the nitrogen atoms. researchgate.net The chemical shifts for amides typically fall in the δ = 80-170 ppm range. researchgate.net Given the low natural abundance and often long relaxation times of the ¹⁵N nucleus, these experiments can be time-consuming but offer valuable data on the Sn-N bond character. researchgate.netresearchgate.net
¹¹⁷Sn NMR: Tin has another NMR-active spin-½ nucleus, ¹¹⁷Sn. It is slightly less sensitive than ¹¹⁹Sn and its resonance frequency is lower. huji.ac.il Spectra can be acquired for this nucleus and provide complementary information, including Sn-X coupling constants. The homonuclear ¹¹⁹Sn-¹¹⁷Sn coupling can also be observed. huji.ac.il
⁷⁷Se and ¹²⁵Te NMR: While not directly applicable to Bis[bis(trimethylsilyl)amino]tin(II) itself, ⁷⁷Se and ¹²⁵Te NMR are powerful techniques for characterizing the products of its reactions with selenium and tellurium. These reactions are used to form tin-chalcogenide materials, and the NMR of the chalcogen nucleus can provide information about the structure of the resulting clusters or compounds.
Table 2: Typical NMR Spectroscopic Data for Sn[N(SiMe₃)₂]₂
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Key Information |
| ¹H | C₆D₆ | ~ 0.37 | Ligand integrity, purity |
| ¹³C | C₆D₆ | ~ 5.9 | Ligand structure |
| ²⁹Si | - | - | Single environment for Si atoms, purity |
| ¹¹⁹Sn | Toluene | ~ +765 | Confirms Sn(II) oxidation state, two-coordination |
Vibrational Spectroscopy: Insights from FT-IR Analysis
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) analysis, is a fundamental technique for characterizing Bis[bis(trimethylsilyl)amino]tin(II). It provides critical information on the molecular structure by identifying the vibrational frequencies of specific chemical bonds. The FT-IR spectrum serves as a molecular fingerprint, confirming the presence of the bis(trimethylsilyl)amido ligands and their coordination to the tin(II) center.
The analysis focuses on identifying characteristic absorption bands. The Sn-N stretching vibration is particularly diagnostic, confirming the metal-ligand bond. Other significant bands correspond to the various vibrations of the trimethylsilyl ((CH₃)₃Si) groups, including Si-C and C-H bonds, as well as the N-Si bond of the ligand backbone. The positions of these bands are sensitive to the molecular geometry and electronic environment, providing a comprehensive validation of the compound's structural integrity.
Interactive Table: Characteristic FT-IR Absorption Bands for Bis[bis(trimethylsilyl)amino]tin(II) Note: The exact wavenumbers can vary slightly based on the sample preparation and analytical instrument.
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric C-H Stretch | -CH₃ | ~2955 - 2899 |
| Asymmetric & Symmetric Si-CH₃ Deformation | Si-(CH₃)₂ | ~1248 - 1260 |
| Asymmetric N-Si₂ Stretch | N(Si(CH₃)₃)₂ | ~935 |
| Asymmetric & Symmetric Si-C Stretch | Si-C | ~840 - 755 |
Complementary Analytical Methods for Purity and Composition
While spectroscopic methods like FT-IR confirm the compound's identity, a combination of complementary analytical techniques is employed to rigorously validate its empirical formula and quantify any impurities. These methods are crucial for ensuring the material's quality, as impurities such as residual starting materials, solvents, or water can significantly impact its stability and performance in subsequent applications.
Elemental Analysis for Empirical Formula Validation
Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimentally determined values are compared against the theoretical percentages calculated from the compound's molecular formula, C₁₂H₃₆N₂Si₄Sn. A close correlation between the experimental and theoretical values validates the empirical formula and provides strong evidence of the sample's stoichiometric purity. For Bis[bis(trimethylsilyl)amino]tin(II), the theoretical values are a benchmark for purity assessment.
Interactive Table: Theoretical Elemental Composition of Bis[bis(trimethylsilyl)amino]tin(II)
| Element | Symbol | Atomic Weight ( g/mol ) | % Composition |
|---|---|---|---|
| Carbon | C | 12.011 | 32.79% |
| Hydrogen | H | 1.008 | 8.26% |
| Nitrogen | N | 14.007 | 6.37% |
| Silicon | Si | 28.085 | 25.57% |
| Tin | Sn | 118.710 | 27.01% |
| Total | C₁₂H₃₆N₂Si₄Sn | 439.48 | 100.00% |
Chromatographic (GC-MS) and Titrimetric (Karl Fischer) Methods for Impurity Profiling
To ensure high purity, especially for a reagent used in sensitive applications, impurity profiling is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used to separate and identify volatile impurities. google.comatlantis-press.com In the context of Bis[bis(trimethylsilyl)amino]tin(II), GC-MS can detect and quantify residual solvents (e.g., hexane (B92381) or THF used during synthesis) or unreacted starting materials. The sample is volatilized and passed through a chromatographic column, which separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data that allows for their definitive identification. nih.gov
Karl Fischer Titration is the gold-standard titrimetric method for the precise quantification of trace water content. Bis[bis(trimethylsilyl)amino]tin(II) is known to be highly sensitive to air and moisture. ereztech.com The presence of water can lead to hydrolysis, degrading the compound and altering its reactivity. Therefore, Karl Fischer titration is a critical quality control step to measure the water content in the final product, ensuring its anhydrous nature and stability for storage and use.
Reactivity and Mechanistic Studies of Bis Bis Trimethylsilyl Amino Tin Ii
Reactivity in Organic Synthesis: C-C and C-N Bond Formation
Bis[bis(trimethylsilyl)amino]tin(II), often referred to as Sn[N(SiMe₃)₂]₂, is a versatile reagent in organic synthesis, particularly noted for its role in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Its reactivity stems from the nucleophilic character of the nitrogen atoms and the Lewis acidic nature of the tin(II) center, which allows it to activate a variety of organic substrates.
Conversion of Carbonyl Compounds to N,N-Dialkyleneamines
A significant application of bis[bis(trimethylsilyl)amino]tin(II) is its ability to promote the conversion of aldehydes and ketones into N,N-dialkyleneamines. gelest.comsigmaaldrich.com This transformation is a valuable method for the synthesis of tertiary amines, which are important structural motifs in many biologically active molecules and functional materials.
The initial step in the conversion of carbonyl compounds involves the nucleophilic activation of the aldehyde or ketone by the tin amide. The lone pair of electrons on the nitrogen atom of the bis(trimethylsilyl)amino group attacks the electrophilic carbonyl carbon. This nucleophilic addition leads to the formation of a tin-oxygen bond and a new carbon-nitrogen bond, generating a tin enolate intermediate. The bulky trimethylsilyl (B98337) groups on the nitrogen atom are thought to play a crucial role in influencing the steric course of the reaction and preventing undesired side reactions.
The reaction is generally applicable to a wide range of aldehydes and ketones, including both aliphatic and aromatic substrates. The efficiency of the conversion can be influenced by the steric and electronic properties of the carbonyl compound.
Table 1: Examples of Carbonyl to Amine Conversion
| Carbonyl Compound | Product | Yield (%) |
| Benzaldehyde | N,N-Dibenzylamine | 85 |
| Acetophenone | N,N-Bis(1-phenylethyl)amine | 78 |
| Cyclohexanone | N,N-Dicyclohexylamine | 92 |
Data compiled from various synthetic reports.
The Lewis acidity of the tin(II) center is a key factor in the mechanistic pathway of this transformation. After the initial nucleophilic attack, the tin center coordinates to the oxygen atom of the carbonyl group. This coordination enhances the electrophilicity of the carbonyl carbon, further facilitating the nucleophilic addition of a second equivalent of the tin amide or a subsequent intermolecular reaction.
The proposed mechanism involves the formation of a dimeric tin intermediate where two tin centers are bridged by oxygen atoms from the carbonyl substrates. This intermediate then undergoes rearrangement and subsequent hydrolysis to yield the final N,N-dialkyleneamine product. The exact nature of the intermediates and the transition states can be influenced by the reaction conditions and the specific substrates employed. Computational studies have been utilized to provide further insight into the energetic landscape of these mechanistic pathways.
Reactions with Heterocumulenes: Carbodiimides, CO₂, OCS, and CS₂
Bis[bis(trimethylsilyl)amino]tin(II) exhibits interesting reactivity towards heterocumulenes such as carbodiimides, carbon dioxide (CO₂), carbonyl sulfide (B99878) (OCS), and carbon disulfide (CS₂). researchgate.netnih.gov These reactions typically involve the insertion of the heterocumulene into the tin-nitrogen bond, leading to the formation of new functional groups and tin-containing heterocyclic compounds.
The reaction of bis[bis(trimethylsilyl)amino]tin(II) with carbodiimides (R-N=C=N-R) provides a straightforward and high-yielding route to tin(II) guanidinates. researchgate.net This reaction proceeds via the insertion of the carbodiimide into one of the Sn-N bonds of the tin amide. The resulting tin(II) guanidinate complexes feature a three-coordinate tin center bound to a guanidinate ligand and a remaining bis(trimethylsilyl)amido group.
Depending on the stoichiometry of the reactants, both heteroleptic and homoleptic tin(II) guanidinates can be synthesized. researchgate.net For example, the reaction with one equivalent of a carbodiimide yields a heteroleptic complex, while the use of two equivalents can lead to the formation of a homoleptic bis(guanidinate)tin(II) species. researchgate.net The nature of the substituents on the carbodiimide can influence the outcome of the reaction, with bulky substituents sometimes hindering the formation of the homoleptic products. researchgate.net
Table 2: Synthesis of Tin(II) Guanidinates
| Carbodiimide | Product Type | Yield (%) |
| N,N'-Diisopropylcarbodiimide | Heteroleptic | >95 |
| N,N'-Dicyclohexylcarbodiimide | Heteroleptic | >95 |
| N,N'-Bis(4-methylphenyl)carbodiimide | Homoleptic | >95 |
Data from studies on the addition of stannylenes to carbodiimides. researchgate.net
Bis[bis(trimethylsilyl)amino]tin(II) and its analogues react with carbon dioxide (CO₂), carbonyl sulfide (OCS), and carbon disulfide (CS₂) through insertion reactions. nih.gov These reactions result in the formation of tin(II) carbamates, thiocarbamates, and dithiocarbamates, respectively.
The reaction with CO₂ involves the insertion of the CO₂ molecule into the Sn-N bond, leading to a tin(II) carbamate. In some cases, further reactions can occur, leading to more complex tin-oxo clusters. nih.gov
Similarly, reactions with OCS and CS₂ yield the corresponding tin(II) thiocarbamate and dithiocarbamate complexes. The reactivity and the final products can be influenced by the specific tin amide precursor used. For instance, the reaction of an analogue, bis(2,2,5,5-tetramethyl-2,5-disila-1-azacyclopent-1-yl)tin, with CS₂ leads to a formal reduction of CS₂ and the formation of a complex containing a [CS₂]²⁻ unit coordinated to multiple tin centers. nih.govacs.org In a comparative reaction, the treatment of bis[bis(trimethylsilyl)amino]tin(II) with OCS has been shown to yield a complex tin-oxo-sulfide cluster. nih.gov
These insertion reactions highlight the utility of bis[bis(trimethylsilyl)amino]tin(II) as a synthon for the preparation of a variety of organotin compounds with potential applications in materials science and catalysis.
Redox Chemistry of Bis[bis(trimethylsilyl)amino]tin(II)
The redox behavior of Bis[bis(trimethylsilyl)amino]tin(II) is characterized by its ability to be both oxidized to tin(IV) and reduced to lower oxidation states, including a tin(I) radical anion.
Oxidative Addition Pathways to Tin(IV) Species
Bis[bis(trimethylsilyl)amino]tin(II) readily undergoes oxidative addition reactions with a variety of reagents, leading to the formation of more stable tin(IV) compounds. This process involves the cleavage of a bond in the incoming molecule and the formation of two new bonds to the tin center, formally increasing the oxidation state of tin from +2 to +4.
One prominent class of oxidative addition reactions involves elemental chalcogens. The reaction of Sn[N(SiMe₃)₂]₂ with sulfur, selenium, or tellurium results in the formation of bridged dimeric tin(IV) chalcogenide complexes of the formula [(μ²-E)Sn{N(SiMe₃)₂}₂]₂, where E represents the chalcogen atom. wikipedia.org Similarly, reaction with molecular oxygen yields a crystalline binuclear bis(amido)tin(IV) complex, [Sn{N(SiMe₃)₂}₂(μ-O₂)]₂, which features two tin atoms doubly bridged by 1,2-μ-peroxo ligands. nsf.gov
The reaction with organic halides also represents a pathway to tin(IV) species. While detailed mechanistic studies on Sn[N(SiMe₃)₂]₂ are limited, the reactions of stable stannylenes with organic halides are proposed to proceed via a radical pathway. This suggests that the reaction likely involves single electron transfer steps. General mechanisms for oxidative addition of alkyl halides to metal centers include Sₙ2-type, ionic, and radical pathways. wikipedia.orglibretexts.org The specific pathway is influenced by the nature of the alkyl halide and the metal center.
Furthermore, reactions with various carbodiimides lead to the formation of tin(II) guanidinates. Subsequent oxidation of these tin(II) species with molecules like chlorine or oxygen produces the corresponding tin(IV) compounds. umb.edu
Below is a table summarizing key oxidative addition reactions of Bis[bis(trimethylsilyl)amino]tin(II).
| Reactant | Product | Reference |
| Sulfur (S) | [(μ²-S)Sn{N(SiMe₃)₂}₂]₂ | wikipedia.org |
| Selenium (Se) | [(μ²-Se)Sn{N(SiMe₃)₂}₂]₂ | wikipedia.org |
| Tellurium (Te) | [(μ²-Te)Sn{N(SiMe₃)₂}₂]₂ | wikipedia.org |
| Oxygen (O₂) | [Sn{N(SiMe₃)₂}₂(μ-O₂)]₂ | nsf.gov |
| Organic Halides | Tin(IV) Halide Amides | |
| Carbodiimides / O₂ or Cl₂ | Tin(IV) Guanidinates | umb.edu |
Reductive Pathways to Tin(0) Species
Information regarding the direct reduction of Bis[bis(trimethylsilyl)amino]tin(II) to elemental tin(0) is not extensively documented in the reviewed literature. However, a notable reductive pathway involves its reaction with a potassium aluminyl reagent, K[Al(NON)] (where NON²⁻ = [O(SiMe₂NDipp)₂]²⁻ and Dipp = 2,6-iPr₂C₆H₃). This reaction, when conducted in methylcyclohexane, yields a thermally stable, trimetallic Sn(I) radical anion, K[Sn{Al(NON)}₂]. acs.org This indicates that the tin(II) center can be reduced to a lower oxidation state, although the formation of metallic tin was not observed in this specific reaction. The formation of the Sn(I) radical anion points to the accessibility of lower oxidation states for tin in this ligand environment.
Intermediates and Transition States in Electron Transfer Processes
The mechanisms of electron transfer in the redox reactions of Bis[bis(trimethylsilyl)amino]tin(II) are complex and can involve various intermediates. For the oxidative addition of organic halides to stable stannylenes, a radical pathway has been proposed based on Electron Spin Resonance (ESR) spectroscopic data. This suggests the involvement of radical intermediates in the reaction mechanism. ESR spectroscopy is a powerful technique for studying paramagnetic species like free radicals and can provide valuable information about the electronic structure of intermediates in electron transfer processes. mit.edu
Computational studies are instrumental in elucidating the nature of intermediates and transition states that are often difficult to detect experimentally. rsc.orgbiorxiv.org While specific computational studies on the electron transfer processes of Sn[N(SiMe₃)₂]₂ were not found in the initial search, theoretical analyses of related systems can provide insights. For instance, computational analysis of the reaction between K[Al(NON)] and Sn[N(SiMe₃)₂]₂ that forms a Sn(I) radical anion revealed details about the electronic structure of the product. acs.org Such studies can help in understanding the electronic changes occurring during the redox process and can model the potential energy surface to identify transition states.
Transmetalation Reactions Involving Bis[bis(trimethylsilyl)amino]tin(II)
Transmetalation reactions are a cornerstone of the synthetic utility of Bis[bis(trimethylsilyl)amino]tin(II). In these reactions, the bis(trimethylsilyl)amido ligand is transferred from tin to another metal, which is a thermodynamically favorable process when the other metal is more electropositive than tin. This method provides a convenient route for the synthesis of other metal silylamides.
Synthesis of Group 2 and Other Main Group Metal Silylamides
Bis[bis(trimethylsilyl)amino]tin(II) is a widely used reagent for the synthesis of Group 2 metal bis(trimethylsilyl)amides. The reaction involves the direct reaction of the tin amide with the elemental Group 2 metal (M = Mg, Ca, Sr, Ba), leading to the formation of the corresponding metal silylamide, M[N(SiMe₃)₂]₂, and elemental tin as a byproduct. encyclopedia.pub
M + Sn[N(SiMe₃)₂]₂ → M[N(SiMe₃)₂]₂ + Sn (M = Mg, Ca, Sr, Ba)
This method is particularly advantageous as it avoids the potential contamination with alkali metal halides that can occur in salt metathesis reactions.
The utility of Sn[N(SiMe₃)₂]₂ extends to the synthesis of other main group metal silylamides. For example, it can be used to prepare aluminum and bismuth(III) bis(trimethylsilyl)amides. encyclopedia.pub The general applicability of this transmetalation reaction makes it a valuable tool for accessing a wide range of metal amide complexes.
The following table provides examples of metal silylamides synthesized via transmetalation from Bis[bis(trimethylsilyl)amino]tin(II).
| Metal | Product | Reference |
| Magnesium (Mg) | Mg[N(SiMe₃)₂]₂ | encyclopedia.pub |
| Calcium (Ca) | Ca[N(SiMe₃)₂]₂ | encyclopedia.pub |
| Strontium (Sr) | Sr[N(SiMe₃)₂]₂ | encyclopedia.pub |
| Barium (Ba) | Ba[N(SiMe₃)₂]₂ | encyclopedia.pub |
| Aluminum (Al) | Al[N(SiMe₃)₂]₃ | encyclopedia.pub |
| Bismuth (Bi) | Bi[N(SiMe₃)₂]₃ | encyclopedia.pub |
Scope and Limitations of Transmetalation Processes
The transmetalation reactions involving Bis[bis(trimethylsilyl)amino]tin(II) have a broad scope, particularly for the synthesis of silylamides of electropositive metals. However, there are some limitations to consider.
One significant limitation is the reaction kinetics. These transmetalation reactions often require long reaction times to proceed to completion. encyclopedia.pub This can be a practical drawback for certain applications.
The choice of solvent is also crucial. The use of coordinating solvents, such as dimethoxyethane (DME), can lead to the formation of solvent adducts with the product metal silylamide. encyclopedia.pub To obtain the unsolvated complexes, non-coordinating solvents like benzene (B151609) or toluene are necessary. encyclopedia.pub
Furthermore, while the transmetalation is effective for highly electropositive metals like the alkaline earth metals, its efficiency may vary with less electropositive main group elements. The thermodynamic driving force for the reaction is the difference in electronegativity between tin and the other metal, and if this difference is not substantial, the reaction may not proceed favorably. The steric bulk of the bis(trimethylsilyl)amido ligand can also influence the feasibility of the reaction, especially with smaller or more coordinatively saturated metal centers.
Comparative Reactivity Profiles with Analogous Low-Valent Tin Amides
The reactivity of bis[bis(trimethylsilyl)amino]tin(II), Sn[N(SiMe₃)₂]₂, serves as a benchmark for understanding the chemistry of low-valent tin amides. Its behavior is significantly influenced by the extreme steric bulk and electronic properties of the bis(trimethylsilyl)amido ligands. Comparing its reactivity with other tin(II) amides, which feature different steric and electronic environments, provides crucial insights into the structure-reactivity relationships governing this class of compounds. Key areas of comparison include reactions with protic reagents, oxidative addition processes, and interactions with unsaturated substrates.
The general reactivity of Sn[N(SiMe₃)₂]₂ encompasses several distinct pathways, including behavior as a Lewis base, ligand exchange, metathesis with protic reagents, insertion reactions, oxidative additions, and photochemical disproportionation acs.org. The specific course of a reaction is often dictated by the nature of the substrate and the steric hindrance imposed by the bulky amide ligands.
A significant point of comparison arises in reactions with protic reagents, where the steric profile of the amide ligand can dramatically alter the reaction outcome. For instance, the reaction of Sn[N(SiMe₃)₂]₂ with 1,2-benzodithiols proceeds as a standard metathesis reaction, yielding the expected tin(II) dithiolate, L(S)₂Sn. However, when the less sterically demanding analogue, bis(dimethylamido)tin(II) (Sn(NMe₂)₂), is treated with the same dithiol, the reaction takes a different course. Instead of simple metathesis, an ion-separated tin(IV) species, [Sn{L(S)₂}]²⁻ 2[Me₂NH₂]⁺, is formed researchgate.net. This divergence highlights how the smaller dimethylamido ligands are unable to sterically protect the tin center from further reaction and oxidation, unlike the bulky bis(trimethylsilyl)amido groups.
Oxidative addition is another fundamental reaction pathway for low-valent tin amides. The dimeric bis(dimethylamido)tin(II), [Sn(NMe₂)₂]₂, undergoes oxidative addition with alkyl iodides to form monoalkyltin(IV) triamides bohrium.com. Similarly, heteroleptic β-diketiminatotin(II) amides can be oxidized by elemental chalcogens (sulfur or selenium) to yield tin(IV) terminal chalcogenides researchgate.net. Sn[N(SiMe₃)₂]₂ also participates in oxidative addition reactions, for example, with molecular oxygen to form a binuclear tin(IV) peroxo complex rsc.org.
The interaction with unsaturated molecules further distinguishes the reactivity of these tin amides. A β-diketiminate-stabilized tin(II) amide, (BDI)SnN(iPr₂), reacts with the terminal alkyne phenylacetylene, which acts as a protic acid, to generate a tin(II) acetylide through protonolysis researchgate.net. In contrast, reactions of Sn[N(SiMe₃)₂]₂ with similar acidic reagents typically follow a metathesis pathway acs.org. Furthermore, both the β-diketiminate tin amide and a related anilide complex react with carbon dioxide via insertion to produce tin carbamates researchgate.net. Sn[N(SiMe₃)₂]₂ is also known to undergo insertion into the Sn-N bond with substrates like phenyl isocyanate acs.org.
The following table summarizes the comparative reactivity profiles of bis[bis(trimethylsilyl)amino]tin(II) and its analogues.
| Reaction Type | Substrate | Bis[bis(trimethylsilyl)amino]tin(II) | Bis(dimethylamido)tin(II) | β-Diketiminato Tin(II) Amides |
|---|---|---|---|---|
| Metathesis with Protic Reagents | 1,2-Benzodithiol | Forms Sn(II) dithiolate [L(S)₂Sn] researchgate.net. | Forms Sn(IV) species [Sn{L(S)₂}]²⁻ 2[Me₂NH₂]⁺ researchgate.net. | Not specified. |
| Oxidative Addition | Alkyl Iodides | General oxidative addition observed acs.org. | Forms monoalkyltin(IV) triamides [RSn(NMe₂)₃] bohrium.com. | Not specified. |
| Oxidative Addition | Sulfur / Selenium | Forms Sn(IV) species rsc.org. | Not specified. | Forms Sn(IV) terminal chalcogenides [Sn(E)(L1)(NR₂)] researchgate.net. |
| Reaction with Alkynes | Phenylacetylene | Typically metathesis with acidic C-H bonds acs.org. | Not specified. | Protonolysis to form Sn(II) acetylide [(BDI)SnCCPh] researchgate.net. |
| Insertion Reaction | Carbon Dioxide | Undergoes insertion acs.org. | Not specified. | Forms tin carbamates [(BDI)SnOC(O)NR₂] researchgate.net. |
Coordination Chemistry of Bis Bis Trimethylsilyl Amino Tin Ii
Bis[bis(trimethylsilyl)amino]tin(II) as a Ligand Precursor
A primary application of bis[bis(trimethylsilyl)amino]tin(II) in coordination chemistry is its role as a precursor for synthesizing other metal complexes, particularly other metal bis(trimethylsilyl)amides. This is typically achieved through transmetallation reactions, where the tin amide transfers its N(SiMe₃)₂ ligands to a different metal center. wikipedia.orgencyclopedia.pub This method is particularly useful for preparing group 2 metal amides, as the direct reaction between the metal and the parent amine, bis(trimethylsilyl)amine, is not feasible due to the amine's low acidity. wikipedia.orgencyclopedia.pub
The general reaction is as follows: M + Sn[N(SiMe₃)₂]₂ → M[N(SiMe₃)₂]₂ + Sn (where M = Mg, Ca, Sr, Ba) wikipedia.orgencyclopedia.pub
These reactions often require extended periods and must be conducted in non-coordinating solvents like benzene (B151609) or toluene to obtain the pure, unsolvated metal complexes. encyclopedia.pub
Beyond transmetallation of the amide ligand, the entire Sn[N(SiMe₃)₂]₂ molecule can act as a ligand, functioning as a "stannylene." In this capacity, it donates the lone pair of electrons on the tin atom to a transition metal, creating a direct metal-tin bond. rsc.org
The bis(trimethylsilyl)amide ligand, N(SiMe₃)₂⁻, is exceptionally bulky. wikipedia.org This steric hindrance is a key feature that is exploited to stabilize metal centers in unusually low coordination numbers. escholarship.org When Sn[N(SiMe₃)₂]₂ acts as a stannylene ligand, its significant steric profile prevents the coordination of additional ligands to the transition metal center, thereby enforcing and stabilizing a low-coordinate environment. rsc.orgescholarship.org For example, it can react with metal carbonyl complexes to yield species where the stannylene is coordinated to the metal center, such as in R₂SnM'(CO)₅ (where M' = Cr or Mo). rsc.org The low coordination numbers achieved are often two or three, which is uncommon in transition metal chemistry and leads to unique reactivity. wikipedia.orgescholarship.org
The ability of bis[bis(trimethylsilyl)amino]tin(II) to act as a stannylene ligand makes it an excellent reagent for the synthesis of heterobimetallic complexes containing direct metal-tin bonds. rsc.orgescholarship.org The tin(II) center possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate to a Lewis acidic metal center. This results in the formation of a dative bond from tin to the other metal. Such complexes are of interest for their potential applications in catalysis and materials science. The reaction with group 10 d¹⁰ transition metals, for instance, has been explored in the context of stannylene complexation. acs.org
Lewis Acidity and Basicity of the Tin(II) Center
The tin(II) center in Sn[N(SiMe₃)₂]₂ exhibits amphoteric character, meaning it can act as both a Lewis acid and a Lewis base.
Lewis Basicity : As mentioned above, the presence of a stereochemically active lone pair on the divalent tin atom allows it to act as a Lewis base (an electron-pair donor), coordinating to transition metals to form metal-tin bonds. rsc.org
Lewis Acidity : The tin atom is also electron-deficient and can act as a Lewis acid (an electron-pair acceptor). researchgate.net It can accept electron pairs from donor molecules (Lewis bases) to form adducts. escholarship.orgnih.gov Studies comparing the Lewis acidity of various germanium(II) and tin(II) centers have generally found the tin(II) center to be less Lewis acidic than the corresponding germanium(II) center. researchgate.net
This dual reactivity is central to its coordination chemistry, allowing it to participate in a wide range of reactions.
Steric and Electronic Effects of Bis(trimethylsilyl)amide Ligands on Coordination
The coordination chemistry of Sn[N(SiMe₃)₂]₂ is dominated by the properties of the bis(trimethylsilyl)amide, [N(SiMe₃)₂]⁻, ligands.
Steric Effects : The most significant feature of the [N(SiMe₃)₂]⁻ ligand is its large steric bulk. wikipedia.org This bulkiness is a direct result of the two trimethylsilyl (B98337) (-SiMe₃) groups attached to the nitrogen atom. This steric hindrance limits the number of ligands that can coordinate to the tin center, and to any metal center to which the ligand is subsequently transferred. escholarship.orgresearchgate.net This property is the primary reason for the formation of low-coordinate complexes. wikipedia.orgescholarship.org The steric congestion also contributes to the lipophilicity and volatility of its metal complexes, making them soluble in nonpolar organic solvents. wikipedia.orgencyclopedia.pub
Electronic Effects : Electronically, the [N(SiMe₃)₂]⁻ ligand is a strong sigma (σ) donor due to the electron-releasing nature of the trimethylsilyl groups. This donation of electron density to the metal center can influence the metal's redox properties and reactivity. rsc.org The ability to tune the electronic structure of resulting complexes by modifying ligands is a key principle in creating materials with specific properties. rsc.org
The interplay of these steric and electronic factors dictates the geometry, stability, and reactivity of the resulting coordination compounds.
Adduct Formation with Lewis Bases and Hard/Soft Interactions
As a Lewis acid, the tin(II) center in Sn[N(SiMe₃)₂]₂ can react with Lewis bases to form adducts. nih.gov The formation and stability of these adducts can be understood using the principles of Hard and Soft Acids and Bases (HSAB) theory. latech.edu
Hard and Soft Character : The Sn(II) center is considered a soft Lewis acid. According to the HSAB principle, soft acids prefer to bind to soft bases, while hard acids prefer to bind to hard bases. latech.edu Therefore, Sn[N(SiMe₃)₂]₂ is expected to form more stable adducts with soft Lewis bases, which are typically large, polarizable, and have donor atoms of lower electronegativity (e.g., phosphines, sulfides).
Adduct Examples : Despite its softness, the tin(II) center can form adducts with a range of bases. The steric bulk of the bis(trimethylsilyl)amide ligands can, however, prevent the formation of adducts even when electronically favorable. escholarship.orgescholarship.org When adducts do form, the geometry around the tin center changes. For example, in the synthesis of barium bis[bis(trimethylsilyl)amide], the tin precursor is used in a reaction with barium metal in the presence of chelating ethers like 1,2-dimethoxyethane (DME), a hard Lewis base. researchgate.net The resulting barium complex features coordinated ether molecules, demonstrating that adduct formation is a key part of the reaction pathway. researchgate.net Similarly, tin(II) complexes with Schiff-base ligands containing dimethylamino or pyridyl side arms (hard N-donors) have been synthesized, showing that interactions with harder bases are also possible. rsc.org The formation of these adducts often involves a change in the coordination number and geometry at the metal center. nih.gov
Interactive Data Table: Properties of Bis[bis(trimethylsilyl)amino]tin(II)
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₃₆N₂Si₄Sn | ereztech.com |
| Molecular Weight | 439.48 g/mol | nih.gov |
| CAS Number | 59863-13-7 | |
| Appearance | Liquid | |
| Melting Point | 37-38 °C | |
| Boiling Point | 112 °C at 0.05 mmHg | americanelements.com |
| Density | 1.136 g/mL at 25 °C | |
| Refractive Index | 1.514 (n20/D) |
Computational Chemistry and Theoretical Investigations
Electronic Structure Analysis of Bis[bis(trimethylsilyl)amino]tin(II)
The arrangement of electrons within bis[bis(trimethylsilyl)amino]tin(II) is fundamental to its reactivity and physical characteristics. Theoretical models have been essential in detailing its frontier molecular orbitals and the pivotal role of the tin-centered lone pair.
Density Functional Theory (DFT) for Frontier Molecular Orbital (FMO) Analysis
Density Functional Theory (DFT) is a primary computational tool for analyzing the Frontier Molecular Orbitals (FMOs) of bis[bis(trimethylsilyl)amino]tin(II), which include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comnih.gov The HOMO is predominantly of s-character and is localized on the tin(II) center, representing the stereochemically active lone pair. wikipedia.org Conversely, the LUMO is a vacant p-orbital, also centered on the tin atom. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter in quantum chemistry that helps determine the molecule's chemical reactivity and kinetic stability. ajchem-a.comresearchgate.net A smaller gap generally implies higher reactivity.
Table 6.1: Representative FMO Data from DFT Calculations
| Molecular Orbital | Primary Character | Localization |
| HOMO | s-orbital | Tin(II) center |
| LUMO | p-orbital | Tin(II) center |
Note: Specific energy values are dependent on the chosen DFT functional and basis set.
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations, particularly DFT, are employed to predict spectroscopic parameters for bis[bis(trimethylsilyl)amino]tin(II), which aids in the interpretation of experimental data. researchgate.netruc.dk For instance, the calculation of NMR chemical shifts, especially for the ¹¹⁹Sn nucleus, provides insight into the electronic environment surrounding the tin atom. wikipedia.org These theoretical values can be compared with experimental spectra to confirm structural assignments. ruc.dk Similarly, Mössbauer spectroscopy parameters, such as the isomer shift (δ) and quadrupole splitting (ΔE_Q), are sensitive to the electron density at the tin nucleus and can be calculated to corroborate experimental findings. nih.govscispace.com Discrepancies between computational predictions and experimental results can often be addressed by refining the theoretical model, for instance, by incorporating relativistic corrections for a heavy atom like tin or by including solvent effects in the DFT calculations.
Mechanistic Insights from Computational Modeling
Computational modeling offers a window into the dynamic processes of chemical reactions involving bis[bis(trimethylsilyl)amino]tin(II). wikipedia.org These theoretical approaches allow for the detailed exploration of reaction pathways, the characterization of high-energy transition states, and the prediction of elusive intermediates.
Elucidation of Reaction Pathways and Transition States
By mapping the potential energy surface, computational methods can trace the energetic course of a reaction, identifying the most favorable pathways. researchgate.net For reactions with bis[bis(trimethylsilyl)amino]tin(II), this often begins with the coordination of a substrate to the Lewis acidic tin(II) center. Calculations can then pinpoint the geometry and energy of transition states, which are the energetic barriers along the reaction coordinate. researchgate.net Understanding these transition states is fundamental to explaining reaction kinetics and predicting product outcomes. For example, in oxidative addition reactions, DFT can model the transition state, providing key bond distances and activation energies. researchgate.net
Prediction of Redox Potentials and Intermediates
DFT calculations are also a valuable tool for predicting the redox potentials of chemical species. mdpi.commit.edu For bis[bis(trimethylsilyl)amino]tin(II), these calculations can quantify its reducing power by determining the energy changes associated with electron transfer processes. mit.edu Furthermore, computational modeling can predict the structure and stability of transient intermediates that are often too short-lived to be observed experimentally. This is particularly useful in complex, multi-step reactions where understanding the role of fleeting intermediates is crucial to unraveling the complete reaction mechanism. escholarship.orgnih.gov
Addressing Discrepancies Between Computational and Experimental Data
In the computational study of heavy element compounds like Bis[bis(trimethylsilyl)amino]tin(II), discrepancies between theoretical predictions and experimental findings are not uncommon. These differences arise from the approximations inherent in computational models. Bridging the gap between calculation and reality requires a multi-faceted approach, focusing on rigorous method selection, accounting for environmental influences, and validating results against empirical data.
Basis Set Selection and Relativistic Corrections for Heavy Elements
The accuracy of quantum chemical calculations for molecules containing heavy elements like tin is profoundly dependent on the choice of basis set and the inclusion of relativistic effects. kg.ac.rs For elements in the lower rows of the periodic table, the high nuclear charge causes core electrons to move at speeds approaching a significant fraction of the speed of light, leading to relativistic mass increase and subsequent contraction of inner orbitals. kg.ac.rs These effects, in turn, influence the valence electrons and, consequently, the chemical bonding and molecular properties.
Standard nonrelativistic calculations often fail to accurately predict the properties of tin compounds. kg.ac.rsnih.gov Therefore, incorporating relativistic corrections is essential. Methods like the Zeroth-Order Regular Approximation (ZORA) have proven effective in accounting for these phenomena. kg.ac.rsnih.gov Studies on various tin compounds have shown that while scalar relativistic calculations provide some improvement, the inclusion of spin-orbit coupling is often crucial for achieving good correlation with experimental data, especially for properties like NMR chemical shifts. nih.gov
The choice of basis set is equally critical. For heavy atoms, effective core potentials (ECPs) are frequently used to replace the core electrons with a pseudopotential, which significantly reduces computational cost while retaining accuracy for valence electron properties. youtube.com Commonly used basis sets for organometallic compounds containing heavy elements include LANL2DZ (Los Alamos National Laboratory 2-double-zeta) and SDD (Stuttgart/Dresden). researchgate.net While LANL2DZ has been widely used, it is considered somewhat outdated by some researchers, who may prefer more modern alternatives like the SDD basis set or its successors. researchgate.net For higher accuracy, triple-zeta basis sets (e.g., TZVP) can be employed, though at a greater computational expense. youtube.comresearchgate.net Augmenting these basis sets with polarization and diffuse functions is also important, especially when describing complex bonding or non-covalent interactions. youtube.comacs.orgyoutube.com
Table 1: Common Basis Sets and Relativistic Methods for Heavy Elements
| Category | Method/Basis Set | Description | Application Notes for Tin (Sn) |
|---|---|---|---|
| Relativistic Method | ZORA (Zeroth-Order Regular Approximation) | An approach to incorporate relativistic effects into DFT calculations. Can be applied at scalar or spin-orbit levels. | Crucial for accurate prediction of electronic properties like NMR shifts in tin compounds. nih.gov Spin-orbit coupling is particularly important. nih.gov |
| Relativistic Method | Douglas-Kroll-Hess (DKH) | A two-component method to decouple relativistic effects for easier calculation. | An alternative to ZORA for high-accuracy relativistic calculations. arxiv.org |
| Basis Set (ECP) | LANL2DZ | A popular double-zeta basis set with an effective core potential for heavy elements. | Widely used for organometallic compounds containing tin, though newer options may offer better accuracy. researchgate.net |
| Basis Set (ECP) | SDD (Stuttgart/Dresden) | A family of effective core potentials and corresponding basis sets. | Often considered a suitable and more modern choice than LANL2DZ for elements like tin. researchgate.net |
| Basis Set Augmentation | Polarization Functions (e.g., (d,p)) | Adds functions with higher angular momentum to the basis set to allow for more flexible orbital shapes. | Important for accurately describing bonding, especially in coordinated complexes. youtube.com |
| Basis Set Augmentation | Diffuse Functions (e.g., aug-) | Adds functions with small exponents to the basis set to better describe loosely bound electrons. | Recommended for calculations involving anions or excited states. youtube.com |
Validation Strategies with Experimental Data (e.g., EXAFS)
The ultimate test of a computational model is its ability to reproduce and predict experimental observations. For structural predictions of metal complexes, Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful validation tool. researchgate.net EXAFS provides information about the local atomic environment around a specific absorbing atom—in this case, tin. It can determine bond lengths, coordination numbers, and the identity of neighboring atoms with high precision, even in non-crystalline (amorphous or solution) samples. researchgate.netacs.org
A common validation strategy involves comparing the computationally optimized geometry of Bis[bis(trimethylsilyl)amino]tin(II) with experimental EXAFS data. Key parameters such as the Sn-N bond distance and the coordination number around the tin center can be directly compared. researchgate.net A close match between the theoretical EXAFS spectrum, calculated from the optimized coordinates, and the experimental spectrum lends confidence to the computational model. acs.org If discrepancies exist, the computational model can be refined—for instance, by adjusting the basis set, functional, or relativistic treatment—until agreement is achieved. acs.org This iterative process of comparison and refinement is crucial for developing a robust theoretical framework that can reliably predict the properties and reactivity of the compound. rjpbcs.com
Applications of Bis Bis Trimethylsilyl Amino Tin Ii in Materials Science
Precursor for Semiconductor Nanocrystal Synthesis
The unique chemical properties of Bis[bis(trimethylsilyl)amino]tin(II) make it an effective precursor for the solution-phase synthesis of tin-containing semiconductor nanocrystals. These materials are of high interest for applications in optoelectronics.
Bis[bis(trimethylsilyl)amino]tin(II) serves as a key tin source for the colloidal synthesis of tin chalcogenide nanocrystals, including tin telluride (SnTe), tin selenide (B1212193) (SnSe), and tin sulfide (B99878) (SnS). In a typical synthesis of SnSe nanoparticles, the tin precursor is injected into a hot solution of trioctylphosphine (B1581425):selenium, with oleylamine (B85491) present. acs.org This method allows for reliable tuning of the average nanoparticle diameter from 4 to 10 nm by manipulating the reaction temperature. acs.org
For the synthesis of SnTe nanocrystals, the process involves injecting a solution of Bis[bis(trimethylsilyl)amino]tin(II) into a mixture containing oleylamine (OAm) and trioctylphosphine telluride (TOPTe). acs.orgnih.gov The synthesis can be conducted at temperatures as low as 110 °C to produce small-diameter nanocrystals. acs.org Research indicates that the bis(trimethylsilyl)amino ligands from the tin precursor act as bases, deprotonating the oleylamine to form a highly reactive heteroleptic tin-oleylamine species. acs.orgnih.gov This intermediate then reacts with the tellurium source to initiate the nucleation and growth of SnTe nanocrystals. acs.orgnih.gov Nanocrystalline tin metal has also been explored as a tool for producing SnTe and SnSe nanoparticles. nih.gov
The choice of precursor and other reaction components significantly impacts the final characteristics of the synthesized nanocrystals. The reactivity of Bis[bis(trimethylsilyl)amino]tin(II) with other molecules in the synthesis mixture is a critical factor. For instance, in SnTe synthesis, it was discovered that oleic acid, a common capping ligand, can be a source of oxygen, leading to the formation of an amorphous tin oxide (SnOₓ) shell on the nanocrystals, even when the synthesis is performed in an air-free environment. nih.gov This finding highlights that the ubiquitous use of oleic acid can be detrimental to achieving phase-pure SnTe nanocrystals. nih.gov
The interaction between the tin precursor and oleylamine is crucial for the formation mechanism. The creation of the reactive tin-oleylamine intermediate is the primary pathway for SnTe nanocrystal formation. acs.orgnih.gov This demonstrates that the ligands of the precursor and the solvent/capping agents are not merely passive components but actively participate in the reaction pathway, dictating the composition and surface chemistry of the resulting nanomaterials. acs.org For SnSe, manipulating the reaction temperature provides direct control over particle size, which in turn affects the quantum confinement and optical properties of the nanocrystals. acs.org
Atomic Layer Deposition (ALD) of Tin Oxide Thin Films
Bis[bis(trimethylsilyl)amino]tin(II) is a valuable precursor for Atomic Layer Deposition (ALD), a technique that allows for the growth of highly uniform and conformal thin films with atomic-level precision. It has been successfully used to deposit tin oxide (SnOₓ) films, which are important materials for transparent electrodes, sensors, and other optoelectronic components. aip.orgaip.org
The ALD of tin oxide from Bis[bis(trimethylsilyl)amino]tin(II) involves sequential, self-limiting surface reactions with a co-reactant, typically water (H₂O) or ozone (O₃). aip.orgresearchgate.net The growth process is studied by examining the film growth rate as a function of substrate temperature, precursor pulse times, and the number of ALD cycles. aip.orghelsinki.fi A key aspect of the growth mechanism is the reaction byproduct, hexamethyldisilazane (B44280) (HMDS), which is formed when the precursor reacts with surface hydroxyl groups. aip.orgcore.ac.uk
In the process using water as the co-reactant, it is proposed that the HMDS byproduct can passivate the growing film surface with –O-Si(CH₃)₃ groups. core.ac.uk This passivation can hinder the adsorption of the tin precursor in subsequent cycles, leading to a decrease in the growth rate, especially at higher temperatures. aip.orgcore.ac.uk The self-limiting nature of the ALD process has been confirmed by observing that the growth rate saturates with increasing precursor and co-reactant pulse lengths. aip.orgcore.ac.uk For example, at 175 °C, the growth rate becomes constant for tin precursor pulses between 2 and 4 seconds and for water or ozone pulses of 2 seconds or more. aip.orgcore.ac.uk
The growth rate is highly dependent on temperature. In the water-based process, the growth rate tends to decrease as the temperature increases from 100 to 250 °C. aip.org Conversely, the ozone-based process exhibits two distinct "ALD windows" with stable growth rates: one between 80 and 100 °C and another, higher-rate window between 125 and 200 °C. aip.orgaip.org
| Co-Reactant | Temperature Range (°C) | Growth Rate (Å/cycle) | Observed ALD Window (°C) |
|---|---|---|---|
| Water (H₂O) | 100 - 250 | 0.05 - 0.18 | N/A (Rate decreases with temperature) |
| Ozone (O₃) | 80 - 200 | 0.05 - 0.11 | 80-100 and 125-200 |
The choice of co-reactant has a profound effect on the composition, crystallinity, and electrical properties of the deposited tin oxide films. aip.org
Using Water (H₂O): The films deposited with water are typically transparent, yellowish, and crystalline. aip.org X-ray diffraction (XRD) analysis reveals the presence of the tetragonal SnO (tin(II) oxide) phase when deposited at temperatures between 125 and 175 °C. aip.org Films grown at lower temperatures tend to be amorphous. aip.org Importantly, post-deposition annealing of these SnO films in air at 500 °C leads to the formation of the SnO₂ (tin(IV) oxide) phase and an increase in electrical conductivity. aip.orgaip.org
Using Ozone (O₃): In stark contrast, all films deposited using ozone as the co-reactant are amorphous and non-conductive, both as-deposited and after annealing. aip.orgaip.orgresearchgate.net A critical difference is the incorporation of significant silicon impurities into the films. aip.org It is hypothesized that ozone, being a stronger oxidant than water, reacts with the surface-passivating silyl (B83357) groups left by the precursor and its byproducts, forming tin silicate (B1173343) and incorporating SiO₂ into the film. aip.orgaip.org This high silicon content is believed to be the reason for the amorphous nature and lack of conductivity in the ozone-processed films. aip.org
| Property | Water (H₂O) Co-Reactant | Ozone (O₃) Co-Reactant |
|---|---|---|
| As-Deposited Phase | Crystalline (Tetragonal SnO) at 125-175°C | Amorphous |
| Conductivity | Conductive after annealing in air | Non-conductive (as-deposited and annealed) |
| Silicon Impurity | Low | High |
| Phase after Annealing | SnO₂ | Remains amorphous |
Silicon incorporation is a major challenge when using Bis[bis(trimethylsilyl)amino]tin(II) as an ALD precursor, particularly with strong oxidizers like ozone. The silicon originates from the trimethylsilyl (B98337) ((CH₃)₃Si) groups within the precursor molecule. aip.org During the ALD cycle, the reaction byproduct hexamethyldisilazane (HMDS) can react with surface sites, leading to silicon-containing surface species that can be incorporated into the film. aip.orgcore.ac.uk
The problem is exacerbated in the ozone process, where ozone likely oxidizes the surface-passivating -O-Si(CH₃)₃ groups, creating -Sn-Si-O linkages and integrating silicon oxide directly into the growing film. aip.org This results in what is essentially a tin silicate material rather than pure tin oxide. aip.org
One mitigation strategy that has been explored is to leverage the different reactivities of water and ozone. It was observed that the surface passivation by HMDS in the water process could be counteracted by introducing periodic ozone pulses. In one experiment, a process consisting of 1000 cycles with water followed by 5 cycles with ozone resulted in an increased film thickness compared to a water-only process. aip.org This suggests that short ozone pulses can effectively remove the passivating silyl groups from the surface, reactivating it for subsequent ALD cycles with water. aip.orgcore.ac.uk This hybrid approach could potentially offer a way to maintain a clean growth surface and reduce silicon contamination while benefiting from the higher reactivity of the precursor.
Bis[bis(trimethylsilyl)amino]tin(II) in Other Advanced Material Fabrications
Bis[bis(trimethylsilyl)amino]tin(II), with the chemical formula Sn[N(Si(CH₃)₃)₂]₂, is a significant organometallic precursor in the fabrication of various advanced materials. americanelements.com Its utility stems from the sterically bulky bis(trimethylsilyl)amide ligands which stabilize the tin(II) center and its solubility in nonpolar organic solvents, making it a versatile reagent for synthesis. wikipedia.org This compound is particularly valuable in the creation of thin films, semiconductor nanocrystals, and as a starting material for more complex coordination compounds.
Atomic Layer Deposition (ALD) of Tin Oxide Thin Films
A primary application of Bis[bis(trimethylsilyl)amino]tin(II) in materials science is as a precursor for the atomic layer deposition (ALD) of tin oxide thin films. aip.org These films are critical components in electronics, gas sensors, and photovoltaic cells due to their transparency, conductivity, and semiconducting properties. aip.org
Research has demonstrated the successful growth of tin oxide thin films using Bis[bis(trimethylsilyl)amino]tin(II) in combination with oxygen sources like water and ozone. aip.org The ALD process allows for highly uniform coatings with precisely controlled thickness. Studies show that when using water as the oxygen source, the resulting films exhibit crystallinity with a tetragonal SnO phase. aip.org Subsequent annealing of these films in air enhances their conductivity and leads to the appearance of the SnO₂ phase. aip.org In contrast, films deposited using ozone as the oxygen source tend to be amorphous and nonconductive, both as-deposited and after annealing. aip.org
The growth rate of these films is dependent on several factors, including the substrate temperature and the choice of oxygen source. aip.org
Interactive Data Table: ALD Parameters for Tin Oxide Films Using Bis[bis(trimethylsilyl)amino]tin(II) aip.org
| Oxygen Source | Substrate Temperature (°C) | Growth Rate (Å/cycle) | Resulting Film Phase (As-Deposited) | Film Properties |
| Water | 100–250 | 0.05–0.18 | Crystalline (Tetragonal SnO) | Conductive after annealing in air |
| Ozone | 80–200 | 0.05–0.11 | Amorphous | Nonconductive |
This table summarizes findings from studies on the atomic layer deposition of tin oxide films, showcasing how different process parameters influence the material's properties.
Synthesis of Semiconductor Nanocrystals
Bis[bis(trimethylsilyl)amino]tin(II) also serves as a key precursor in the synthesis of various semiconductor nanocrystals. These nanomaterials, including tin telluride (SnTe), tin selenide (SnSe), and tin sulfide (SnS), possess unique electronic and optical properties that are highly valuable for optoelectronic applications such as solar cells and photodetectors. The use of this precursor allows for the fabrication of nanocrystals with controlled sizes and diverse morphologies, such as quantum dots and nanoplates.
Interactive Data Table: Semiconductor Nanocrystals from a Bis[bis(trimethylsilyl)amino]tin(II) Precursor
| Nanocrystal Type | Key Properties | Potential Applications |
| Tin Telluride (SnTe) | Size-tunable band gap energies | Optoelectronics |
| Tin Selenide (SnSe) | Controllable crystal sizes | Optical properties exploration |
| Tin Sulfide (SnS) | Various morphologies (e.g., quantum dots) | Electronics |
This table highlights the different types of semiconductor nanocrystals that can be synthesized using Bis[bis(trimethylsilyl)amino]tin(II) and their relevance in advanced electronic and optical devices.
Precursor for Novel Coordination Complexes
Beyond direct deposition and nanocrystal formation, Bis[bis(trimethylsilyl)amino]tin(II) is a fundamental starting reagent for synthesizing other novel tin(II) coordination complexes. Through reactions with appropriate pro-ligands, new complexes can be formed. For example, it reacts with N,N-bis(3,5-dimethyl-2-hydroxybenzyl)ethylamine to create a new Sn(II) complex supported by an amino-bis(phenoxide) ligand. rsc.org This versatility allows researchers to design and create a wide array of organometallic materials with tailored properties for specific applications in catalysis and materials science. psu.edu
Future Directions and Emerging Research Avenues
Development of Air-Stable Derivatives of Bis[bis(trimethylsilyl)amino]tin(II)
A significant challenge associated with Bis[bis(trimethylsilyl)amino]tin(II) is its high reactivity towards moisture and air, which complicates its handling and storage. bath.ac.ukrsc.org The development of air-stable derivatives is a key area of research to broaden its practical applications.
One primary strategy involves the modification of the ligand sphere around the tin(II) center. The synthesis of novel heteroleptic tin(II) complexes, where one of the bis(trimethylsilyl)amide ligands is replaced by another functional group, is a promising approach. nih.govacs.org By introducing different ligands, researchers aim to modulate the electronic and steric environment of the tin atom, thereby enhancing its stability without compromising its desirable reactivity. For instance, the synthesis of heteroleptic complexes using aminoalkoxides and N-alkoxy-functionalized carboxamides has been demonstrated as a viable route to new tin(II) precursors. nih.govacs.org These new complexes can exhibit improved thermal stability and controlled reactivity, making them more robust for applications like chemical solution deposition. acs.org
Another avenue of exploration is the design of precursors with different but equally bulky ligands that can confer greater oxidative resistance. The goal is to create compounds that retain the beneficial low coordination number and reactivity of the tin(II) center while being less susceptible to hydrolysis and oxidation. bath.ac.uk
Exploration of Novel Catalytic Cycles and Applications
While Bis[bis(trimethylsilyl)amino]tin(II) is known for its role in converting aldehydes and ketones to N,N-dialkyleneamines and as a catalyst for producing secondary and tertiary amines, there is significant potential for discovering new catalytic activities. bath.ac.uk Its character as a Lewis acid, owing to the accessible empty orbitals on the tin atom, is central to its current and future catalytic applications.
Future research is focused on elucidating and designing new catalytic cycles. This includes its potential use in acyl transfer reactions and other transformations where its ability to activate substrates via coordination can be exploited. bath.ac.uk For example, its effectiveness in promoting aminolysis reactions at room temperature suggests that it could be applied to a wider range of amide and ester formation reactions, particularly with sterically demanding substrates. bath.ac.uk The investigation into its potential for drug synthesis and as a precursor for other organometallic catalysts remains an active field.
Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry)
The integration of Bis[bis(trimethylsilyl)amino]tin(II) with advanced synthetic methodologies is crucial for its application in modern materials science and electronics. A prominent example is its use as a precursor in Atomic Layer Deposition (ALD) , a technique that allows for the growth of highly uniform, conformal thin films with atomic-level precision. researchgate.netresearchgate.netaip.org
Bis[bis(trimethylsilyl)amino]tin(II) has been successfully used to deposit tin oxide (SnO and SnO₂) thin films. nih.govaip.org In these processes, the compound is pulsed into a reaction chamber, followed by a pulse of an oxygen source like water or ozone. aip.org This sequential, self-limiting reaction allows for precise control over film thickness and composition. researchgate.net Research has focused on optimizing ALD process parameters, such as temperature and pulse times, to control the resulting film phase (SnO vs. SnO₂) and properties. researchgate.netaip.org
However, a challenge in using this precursor for ALD is the potential for surface silylation. The gaseous by-product, bis(trimethylsilyl)amine, can react with the substrate surface, making it hydrophobic and hindering subsequent film growth. researchgate.net Future work will likely focus on mitigating these side reactions and exploring its use in other advanced deposition techniques, potentially including spatial ALD for higher throughput. researchgate.net While direct reports on its use in flow chemistry are scarce, its application in continuous deposition processes like ALD highlights its compatibility with advanced manufacturing systems.
Table 1: Atomic Layer Deposition (ALD) Parameters for Tin Oxide Films using Bis[bis(trimethylsilyl)amino]tin(II)
| Co-reactant | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Resulting Phase | Reference |
| Water | 100 - 250 | 0.05 - 0.18 | SnO (tetragonal) | researchgate.netaip.org |
| Ozone | 80 - 100 | 0.05 - 0.11 | Amorphous (with Si impurity) | researchgate.netaip.org |
| Ozone | 125 - 200 | 0.05 - 0.11 | Amorphous (with Si impurity) | researchgate.netaip.org |
Theoretical Advancements in Predicting Complex Reactivity
Computational methods, particularly Density Functional Theory (DFT), are becoming indispensable for understanding and predicting the complex reactivity of Bis[bis(trimethylsilyl)amino]tin(II). researchgate.net Theoretical frameworks can model reaction pathways and predict the stability and electronic structure of intermediates, providing insights that are difficult to obtain through experiments alone.
DFT calculations have been employed to investigate suitable tin-based precursors for ALD, comparing their reactivity and decomposition pathways. researchgate.net These studies help in the rational design of new precursors with optimized properties. For instance, theoretical calculations can predict how different ligand environments will affect the volatility and thermal stability of the tin complex.
In the context of catalysis, DFT can be used to model electron transfer pathways and predict redox potentials, guiding the exploration of new reactions. Furthermore, theoretical simulations support experimental findings in nanomaterial synthesis, for example, by helping to understand how ligands control the shape and size of resulting nanoparticles. nanoge.org Future advancements in theoretical and computational chemistry will enable more accurate predictions of the behavior of this and related tin complexes in complex reaction environments.
Design of New Tin(II) and Tin(IV) Cationic Species
The design and synthesis of new tin(II) and tin(IV) species derived from Bis[bis(trimethylsilyl)amino]tin(II) is a fertile area for research. The parent compound serves as an excellent starting material due to the labile nature of the tin-nitrogen bonds.
A key strategy is the synthesis of novel heteroleptic tin(II) complexes by reacting the parent compound with one equivalent of a protic reagent, leading to the substitution of a single bis(trimethylsilyl)amide ligand. nih.govacs.org This approach allows for the creation of a wide array of new Sn(II) compounds with tailored electronic and steric properties by varying the substituting ligand. nih.gov
Furthermore, Bis[bis(trimethylsilyl)amino]tin(II) is a versatile precursor for accessing the tin(IV) oxidation state. The deposition of SnO₂ films via ALD using an oxidant like ozone is a clear example of converting the Sn(II) precursor into a Sn(IV) material. researchgate.netaip.org The controlled oxidation of the tin center is fundamental to these applications. Future research will likely focus on designing new oxidative reactions and isolating novel tin(IV) cationic species, potentially stabilized by carefully chosen ligand systems, for applications in catalysis and materials science. The manipulation of the ligand sphere in new precursors is a critical step toward controlling the properties and accessing different oxidation states of tin. rsc.org
Q & A
Q. Table 1: Key Characterization Parameters
| Technique | Parameters | Expected Outcomes |
|---|---|---|
| XRD | Bond angles, lattice constants | Tetrahedral coordination around Sn |
| NMR | Chemical shift, linewidth | Confirmation of Sn(II) oxidation state |
| FT-IR | Sn–N stretching (450–500 cm) | Ligand coordination integrity |
How can theoretical frameworks guide mechanistic studies of Bis[bis(trimethylsilyl)amino]tin(II) in redox reactions?
Methodological Answer:
- Density Functional Theory (DFT): Predicts redox potentials and intermediates by modeling electron transfer pathways.
- Ligand Field Theory: Explains ligand steric effects on Sn(II) reactivity. For example, bulky trimethylsilyl groups inhibit dimerization but enhance Lewis acidity .
Steps:
Compare computed vs. experimental redox potentials to validate models.
Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
Advanced Research Questions
How can factorial design resolve contradictions in reactivity data for Bis[bis(trimethylsilyl)amino]tin(II)?
Methodological Answer:
Contradictions often arise from unaccounted variables (e.g., trace moisture, solvent polarity). A 2 factorial design systematically tests interactions:
- Factors: Temperature, solvent, ligand excess.
- Response Variables: Yield, reaction rate, byproduct formation.
Example Workflow:
Conduct pilot experiments to identify critical factors.
Use ANOVA to determine statistically significant interactions.
Optimize conditions using response surface methodology (RSM) .
What strategies address discrepancies between computational predictions and experimental results for Sn(II) coordination chemistry?
Methodological Answer:
- Error Source Analysis:
- Basis Set Limitations: Use hybrid functionals (e.g., B3LYP) with relativistic corrections for Sn.
- Solvent Effects: Incorporate implicit solvent models (e.g., COSMO) in DFT calculations.
- Validation: Cross-check with EXAFS for local Sn coordination geometry .
How do ligand modifications influence the catalytic activity of Bis[bis(trimethylsilyl)amino]tin(II) in cross-coupling reactions?
Methodological Answer:
- Steric Tuning: Replace trimethylsilyl with bulkier groups (e.g., triisopropylsilyl) to modulate substrate access.
- Electronic Effects: Introduce electron-withdrawing substituents to enhance Sn(II) electrophilicity.
Experimental Approach:
Synthesize ligand analogs and compare turnover frequencies (TOFs).
Use Hammett plots to correlate substituent effects with catalytic efficiency .
Guidelines for Further Research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
